molecular formula C8H7BrFNO3 B12867799 6-Fluoro-2-methoxy-3-nitrobenzyl bromide

6-Fluoro-2-methoxy-3-nitrobenzyl bromide

Cat. No.: B12867799
M. Wt: 264.05 g/mol
InChI Key: VNJIDHZDBHBWBB-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxy-3-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO3 It is characterized by the presence of a fluorine atom, a methoxy group, a nitro group, and a bromomethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methoxy-3-nitrobenzyl bromide typically involves a multi-step process. One common method starts with the nitration of 2-fluoroanisole to introduce the nitro group. This is followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methoxy-3-nitrobenzyl bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.

    Reduction: The major product is 6-Fluoro-2-methoxy-3-aminobenzyl bromide.

    Oxidation: The major product is 6-Fluoro-2-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

6-Fluoro-2-methoxy-3-nitrobenzyl bromide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of fluorine and nitro groups on biological activity.

    Industrial Applications: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxy-3-nitrobenzyl bromide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Fluoro-3-methoxybenzyl bromide: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    6-Fluoro-2-methoxybenzyl bromide: Lacks the nitro group, which can affect its biological activity and reactivity.

    2-Methoxy-3-nitrobenzyl bromide: Lacks the fluorine atom, which can influence its binding affinity and metabolic stability.

Uniqueness: 6-Fluoro-2-methoxy-3-nitrobenzyl bromide is unique due to the combination of the fluorine, methoxy, and nitro groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the nitro group allows for various chemical transformations.

Properties

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

2-(bromomethyl)-1-fluoro-3-methoxy-4-nitrobenzene

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-5(4-9)6(10)2-3-7(8)11(12)13/h2-3H,4H2,1H3

InChI Key

VNJIDHZDBHBWBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1CBr)F)[N+](=O)[O-]

Origin of Product

United States

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